molecular formula C20H30N6OS B2829044 4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine CAS No. 1251705-36-8

4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine

Cat. No.: B2829044
CAS No.: 1251705-36-8
M. Wt: 402.56
InChI Key: DDWGLOXEQGDMLW-UHFFFAOYSA-N
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Description

“4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the butylpiperazine and thiomorpholinopyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other oxygen-containing derivatives.

    Reduction: Conversion to reduced forms, often involving hydrogenation.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles with different substituents, such as:

  • “3-(4-Methylpiperazin-1-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole”
  • “5-(4-Chlorophenyl)-3-(4-morpholinyl)-1,2,4-oxadiazole”

Uniqueness

The uniqueness of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” lies in its specific substituents, which can confer unique biological activities and chemical properties compared to other oxadiazoles. These differences can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-[(4-butylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6OS/c1-2-3-6-24-7-9-25(10-8-24)16-19-22-20(23-27-19)17-4-5-18(21-15-17)26-11-13-28-14-12-26/h4-5,15H,2-3,6-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGLOXEQGDMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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